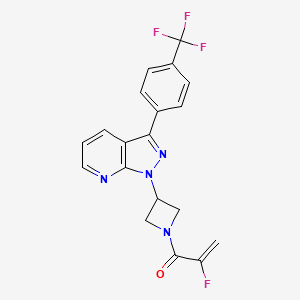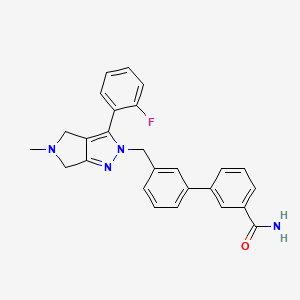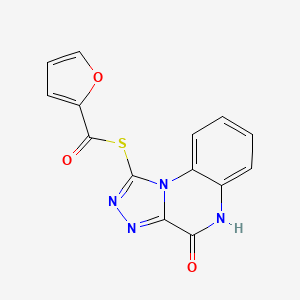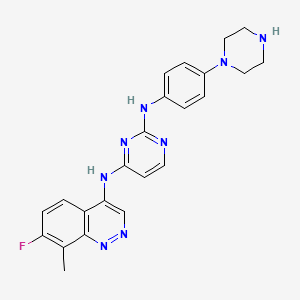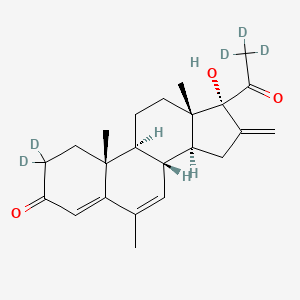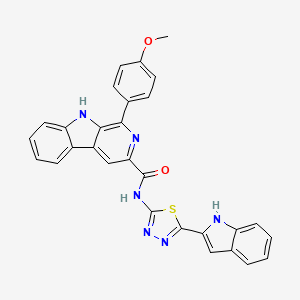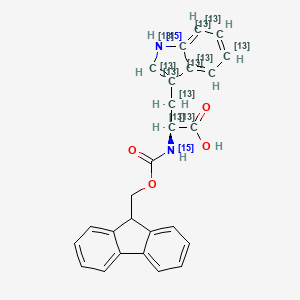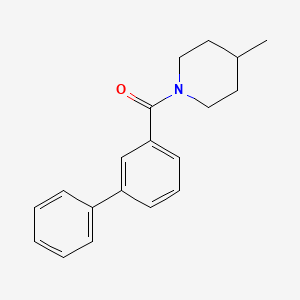
Cas9-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cas9-IN-3 is a small molecule inhibitor specifically designed to target the Cas9 protein, a key component of the CRISPR-Cas9 gene-editing system. The CRISPR-Cas9 system has revolutionized genetic engineering by allowing precise modifications to DNA sequences. This compound inhibits the activity of Cas9, thereby providing a tool to control and study the effects of gene editing.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cas9-IN-3 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of starting materials such as aromatic compounds, which undergo a series of reactions including nitration, reduction, and cyclization.
Functional Group Modifications: The core structure is then modified by introducing various functional groups through reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques such as recrystallization, column chromatography, and high-performance liquid chromatography.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing large-scale purification techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of production.
Analyse Chemischer Reaktionen
Types of Reactions
Cas9-IN-3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have altered biological activity.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially affecting its inhibitory properties.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities. These derivatives can be used to study the structure-activity relationship and optimize the inhibitory properties of this compound.
Wissenschaftliche Forschungsanwendungen
Cas9-IN-3 has a wide range of applications in scientific research:
Chemistry: Used to study the chemical properties and reactivity of the Cas9 protein.
Biology: Employed in research to understand the role of Cas9 in gene editing and to control gene-editing experiments.
Medicine: Potential therapeutic applications include controlling off-target effects in gene therapy and studying the effects of gene editing on disease models.
Industry: Utilized in the development of gene-editing tools and technologies, as well as in the production of genetically modified organisms.
Wirkmechanismus
Cas9-IN-3 exerts its effects by binding to the Cas9 protein and inhibiting its endonuclease activity. This prevents the Cas9 protein from making double-strand breaks in DNA, thereby halting the gene-editing process. The molecular target of this compound is the active site of the Cas9 protein, where it interferes with the binding of the guide RNA and the target DNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cas9-IN-1: Another small molecule inhibitor of Cas9, but with different binding properties and potency.
Cas9-IN-2: Similar to Cas9-IN-3 but with variations in the functional groups, leading to different inhibitory effects.
Uniqueness of this compound
This compound is unique due to its specific binding affinity and inhibitory potency against the Cas9 protein. It offers a higher degree of control over gene-editing processes compared to other inhibitors. Additionally, its chemical structure allows for further modifications to enhance its properties and applications.
Eigenschaften
Molekularformel |
C19H21NO |
|---|---|
Molekulargewicht |
279.4 g/mol |
IUPAC-Name |
(4-methylpiperidin-1-yl)-(3-phenylphenyl)methanone |
InChI |
InChI=1S/C19H21NO/c1-15-10-12-20(13-11-15)19(21)18-9-5-8-17(14-18)16-6-3-2-4-7-16/h2-9,14-15H,10-13H2,1H3 |
InChI-Schlüssel |
AIJJMOSTONEFEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407000.png)
